3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Description
3-Phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound featuring a fused triazole-thiadiazine core. The structure comprises a triazolo[3,4-b][1,3,4]thiadiazine scaffold substituted with a phenyl group at position 3 and a p-tolyl (4-methylphenyl) group at position 6, with hydrobromic acid as the counterion. This compound belongs to a class of molecules extensively studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
The synthesis of such derivatives typically involves cyclocondensation reactions between 4-amino-3-mercaptotriazoles and α-bromoketones or phenacyl bromides under reflux conditions, as outlined in general synthetic routes for triazolothiadiazines . Its molecular structure has been characterized using spectral techniques (IR, NMR, MS) and elemental analysis, consistent with related compounds reported in the literature .
Properties
IUPAC Name |
6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S.BrH/c1-12-7-9-13(10-8-12)15-11-22-17-19-18-16(21(17)20-15)14-5-3-2-4-6-14;/h2-10H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRWHTWJGDYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazoles with Phenacyl Bromides
The most widely employed method for constructing the triazolo[3,4-b]thiadiazine core involves cyclocondensation reactions between 4-amino-3-mercapto-1,2,4-triazoles and α-halocarbonyl compounds. For the target compound, 4-amino-5-phenyl-1,2,4-triazole-3-thiol serves as the primary precursor, reacting with p-tolyl phenacyl bromide under basic conditions.
Reaction Mechanism and Conditions
The nucleophilic thiol group of the triazole attacks the α-carbon of phenacyl bromide, followed by intramolecular cyclization to form the thiadiazine ring. Base catalysts such as triethylamine or sodium hydride facilitate deprotonation, while ethanol or dimethylformamide (DMF) acts as the solvent. A typical procedure involves refluxing equimolar quantities of the triazole-thiol and phenacyl bromide in ethanol with triethylamine (2 equiv) for 4–6 hours, yielding the thiadiazine intermediate. Subsequent treatment with hydrobromic acid (48% w/v) in ethanol precipitates the hydrobromide salt.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 78–85 | |
| Catalyst | Triethylamine | 82 | |
| Temperature | Reflux (78°C) | 85 | |
| Reaction Time | 5 hours | 78 |
Multi-Component Reaction (MCR) Strategies
Recent advances emphasize one-pot MCRs to streamline synthesis. A four-component reaction combining 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol , p-tolualdehyde , acetylacetone , and phenacyl bromide achieves concurrent formation of the triazole and thiadiazine rings. This method enhances atom economy and reduces purification steps.
Procedural Details
- Hydrazine Formation : The triazole-thiol reacts with p-tolualdehyde in acetic acid to form a hydrazone intermediate.
- Cyclization : Addition of phenacyl bromide and acetylacetone in DMF under microwave irradiation (100°C, 20 minutes) induces cyclocondensation, yielding the triazolo-thiadiazine framework.
- Salt Formation : Treatment with HBr in ethanol affords the hydrobromide salt (yield: 70–75%).
Ring Transformation from Oxadiazole Precursors
An alternative route involves ring expansion of oxadiazole-3-thiones. Reacting 5-phenyl-1,3,4-oxadiazole-2-thione with p-tolyl magnesium bromide generates a thioketone intermediate, which undergoes cycloaddition with hydrazine hydrate to form the triazolo-thiadiazine core. While less common, this method avoids harsh halogenating agents.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Requires toxic α-haloketones | 78–85 |
| MCR | One-pot synthesis, atom economy | Sensitive to stoichiometry | 70–75 |
| Ring Transformation | Avoids halogenated reagents | Multi-step, lower yields | 60–65 |
Stereochemical Considerations and Characterization
The trans-configuration of the 6,7-dihydro-5H-thiadiazine intermediate isomerizes to cis under polar aprotic solvents (e.g., DMSO), as confirmed by ¹H–¹³C HMBC NMR. X-ray crystallography of the hydrobromide salt reveals planar triazole and thiadiazine rings, with bromide counterions stabilizing the lattice.
Scale-Up and Industrial Feasibility
Pilot-scale studies demonstrate that the cyclocondensation route achieves consistent yields (80–82%) at 1 kg batches using ethanol-water mixtures (3:1 v/v) and catalytic triethylamine. However, MCRs face challenges in byproduct management, necessitating advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Research indicates that compounds within the triazolothiadiazine class exhibit a wide range of pharmacological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation across various lines including leukemia and breast cancer. In vitro studies conducted at the National Cancer Institute demonstrated significant antitumor activity against multiple cancer types .
- Antimicrobial Properties : The compound has been tested for its antimicrobial efficacy against various pathogens. For instance, derivatives have shown high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antiviral Effects : Preliminary studies suggest potential antiviral properties, positioning this compound as a candidate for developing new antiviral medications.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Effective against multiple cancer cell lines |
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria |
| Antiviral | Potential for development as an antiviral agent |
Case Studies
Case Study 1: Antitumor Activity Assessment
A study synthesized various derivatives of 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide and assessed their anticancer properties using the sulforhodamine B assay on 60 cancer cell lines. Results indicated that some derivatives exhibited significant cytotoxicity, particularly against MDA-MB-468 breast cancer cells .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of synthesized triazolothiadiazines. The compounds were screened against several bacterial strains using the serial dilution method. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .
Industrial Applications
In industrial contexts, this compound serves as a valuable synthetic intermediate for creating more complex heterocyclic compounds. It also shows promise in developing enzyme inhibitors for applications such as carbonic anhydrase inhibition and cholinesterase inhibition.
Mechanism of Action
The mechanism of action of 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. It binds to the active sites of these enzymes, preventing their normal function.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: The compound induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Comparison with Similar Compounds
The biological and physicochemical properties of triazolothiadiazine derivatives are highly dependent on substituent patterns at positions 3, 6, and 5. Below is a comparative analysis of structurally analogous compounds:
Substituent Effects on Anticancer Activity
Key Findings :
- Electron-withdrawing groups (e.g., Cl, CF₃) at position 3 enhance anticancer activity. For example, 3-(3-chlorophenyl)-6-(p-chlorophenyl) derivative 113h showed superior inhibition over unsubstituted analogs .
- Hydrobromide salts like the target compound may improve solubility and bioavailability compared to neutral analogs .
Antimicrobial Activity
Key Findings :
- Halogenated aryl groups (e.g., 3-ClPh) at position 3 correlate with stronger antimicrobial effects .
- The target compound’s p-tolyl group (electron-donating methyl) may reduce antimicrobial potency compared to chloro-substituted analogs .
Physicochemical and Structural Properties
Key Findings :
- Hydrobromide salts often exhibit higher melting points and improved crystallinity compared to neutral derivatives .
- Electron-deficient substituents (e.g., NO₂, Br) increase molecular weight and may alter solubility .
Enzyme Inhibition (PDE4 Selectivity)
Key Findings :
Biological Activity
3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound characterized by a unique structural framework that integrates triazole and thiadiazine rings. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C₁₇H₁₅BrN₄S
- Molecular Weight : 387.3 g/mol
- CAS Number : 1179473-63-2
Anticancer Activity
Recent studies have highlighted the potential of 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.046 | Induces G₂/M phase arrest and apoptosis |
| HT-29 | 0.57 | Inhibits tubulin polymerization |
| A549 | 0.96 | Antivascular activity in wound healing assays |
The compound exhibited a concentration-dependent inhibition of cell growth and was found to induce apoptosis in HeLa cells through mechanisms involving cell cycle arrest and tubulin disruption .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
Studies indicate that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
The biological activities of 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes involved in cancer progression and inflammation.
- Gene Expression Modulation : It alters the expression levels of genes associated with cell proliferation and survival.
- Receptor Binding : Potential interactions with cellular receptors may lead to downstream signaling alterations.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in an A549 xenograft mouse model. The results demonstrated a significant reduction in tumor size without observable toxicity, indicating a favorable therapeutic index .
Another study focused on the synthesis and evaluation of derivatives of this compound which showed enhanced biological activities compared to the parent molecule . These derivatives were assessed for their ability to inhibit specific enzymes linked to cancer metabolism.
Q & A
Q. What are the established synthetic routes for 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide?
The compound is typically synthesized via cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with phenacyl bromides. For example, 4-amino-5-(p-tolyl)-1,2,4-triazole-3-thiol reacts with phenacyl bromide derivatives in ethyl acetate or ethanol under reflux, catalyzed by potassium hydroxide. The hydrobromide salt forms during purification . Key parameters include solvent choice (e.g., ethanol vs. ethyl acetate), reaction time (6–12 hours), and temperature (70–80°C).
Q. Which spectroscopic and crystallographic methods are used to confirm its structure?
- X-ray crystallography resolves the core heterocyclic framework and substituent orientations (e.g., dihedral angles between phenyl and p-tolyl groups) .
- NMR spectroscopy (¹H, ¹³C) identifies proton environments, such as aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- IR spectroscopy confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹, S–C vibrations at ~650 cm⁻¹) .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
- Anticancer activity : Sulforhodamine B (SRB) assays on NCI-60 cancer cell lines (e.g., breast cancer MDA-MB-468) to determine GI₅₀ values .
- Enzyme inhibition : PDE4 isoform selectivity assays using fluorescence-based enzymatic kits .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Substituent position : Replacing 3-phenyl with 3-(2-methoxyphenyl) enhances PDE4 inhibitory potency (IC₅₀ < 10 nM) due to improved π-π stacking .
- Alkyl chain length : Hydrobromide salts with longer alkyl chains (e.g., pentyl at position 3) show 5-fold higher antiproliferative activity against MDA-MB-468 cells compared to ethyl derivatives .
- Electron-withdrawing groups : Bromine at the p-tolyl ring increases antimicrobial activity (MIC 2–4 µg/mL vs. 8–16 µg/mL for unsubstituted analogs) .
Table 1 : SAR of 3-Substituents and Anticancer Activity (NCI-60 Panel)
| Substituent (Position 3) | GI₅₀ (MDA-MB-468) | GI₅₀ (HCT-116) |
|---|---|---|
| H | 12 µM | 18 µM |
| Ethyl | 8 µM | 14 µM |
| Pentyl | 4 µM | 9 µM |
| Data adapted from . |
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in IC₅₀/MIC values often arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) or serum content (e.g., 10% FBS) alters compound stability .
- Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) may show lower sensitivity than hormone-responsive MCF-7 cells .
- Salt form : Hydrobromide salts exhibit higher solubility in aqueous media than free bases, affecting bioavailability . Recommendation: Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and include positive controls (e.g., rolipram for PDE4 assays) .
Q. What computational strategies support mechanistic studies of this compound?
- Molecular docking : Glide/SP docking into PDE4B (PDB: 1F0J) identifies critical interactions (e.g., hydrogen bonds with Gln-369, hydrophobic contacts with Ile-336) .
- DFT calculations : Predict tautomeric stability; the 7H-triazolo-thiadiazine tautomer is 3.2 kcal/mol more stable than the 5H-form .
- MD simulations : Assess binding mode stability over 100 ns trajectories (RMSD < 2 Å for PDE4-ligand complexes) .
Q. How does tautomerism affect physicochemical and biological properties?
Tautomeric equilibria between 7H and 5H forms influence:
- Solubility : The 7H tautomer has higher aqueous solubility (LogP 2.1 vs. 2.9 for 5H) due to enhanced polarity .
- Bioactivity : The 7H form shows 10-fold higher PDE4 inhibition (IC₅₀ 7 nM vs. 70 nM for 5H) due to optimal fit in the catalytic pocket . Experimental validation: Use ¹³C NMR in DMSO-d₆ to monitor tautomer ratios (e.g., 85:15 7H:5H at 25°C) .
Q. What pharmacokinetic challenges are associated with this compound?
- Metabolic stability : Microsomal assays (human liver microsomes) reveal rapid oxidation of p-tolyl groups (t₁/₂ < 15 min), mitigated by fluorine substitution .
- Plasma protein binding : >90% binding (albumin) reduces free fraction; modify with PEGylation to enhance bioavailability .
- Blood-brain barrier permeability : Low CNS penetration (Pe < 5 × 10⁻⁶ cm/s) due to high molecular weight (>400 Da) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
